![molecular formula C11H16F2N2O2 B2423725 tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate CAS No. 1785653-80-6](/img/structure/B2423725.png)
tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H16F2N2O2 . It is used in scientific experiments as a reagent, intermediate, or reference standard .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted with a tert-butyl carboxylate group, a cyano group, and two fluorine atoms .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate” is 246.26 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the retrieved information.Scientific Research Applications
Stereoselective Syntheses
- Stereoselective Syntheses of Substituted Derivatives : tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives are used in the stereoselective synthesis of cis and trans isomers of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).
Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles
- Piperidine Derivatives Fused with Oxygen Heterocycles : The compound plays a role in forming tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to the synthesis of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Synthesis of Schiff Base Compounds
- Formation of Schiff Base Compounds : It is involved in synthesizing Schiff base compounds characterized by FTIR, NMR, and X-ray crystallographic analysis, showcasing its utility in creating complex molecular structures (Çolak et al., 2021).
Intermediate in Novel Inhibitor Synthesis
- Synthesis of Novel Inhibitors : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is a significant intermediate in synthesizing novel protein tyrosine kinase inhibitors, highlighting its importance in medicinal chemistry (Chen Xin-zhi, 2011).
Synthesis of Small Molecule Anticancer Drugs
- Intermediate for Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is used as an intermediate in synthesizing small molecule anticancer drugs, underscoring its potential in cancer treatment (Zhang et al., 2018).
Synthesis of Difluoromethylated Quinazolic Acid Derivatives
- Difluoromethylated Quinazolic Acid Derivatives : This compound is used in synthesizing tert-Butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxylate and related esters, useful in developing new cyclic amino acids (Hao et al., 2000).
Molecular Structure Analysis
- X-ray and Molecular Structure Analysis : Its role in synthesizing compounds whose molecular and crystal structures are analyzed via X-ray diffraction, NMR spectroscopy, and mass spectrometry is significant, contributing to the understanding of complex molecular structures (Moriguchi et al., 2014).
properties
IUPAC Name |
tert-butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXFNHDLZNXSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.